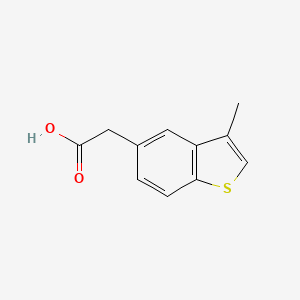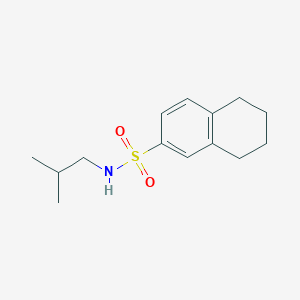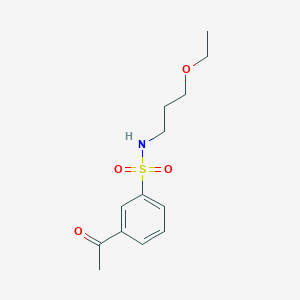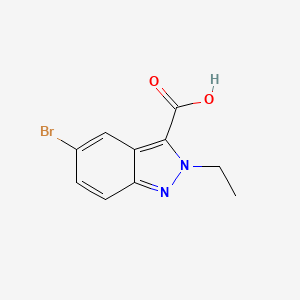![molecular formula C16H19NO2S B7628619 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide, also known as DMSB, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. DMSB has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
科学研究应用
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide has been used in a range of scientific research applications, including the study of ion channels, neurotransmitter release, and protein-protein interactions. This compound has been shown to inhibit the activity of certain ion channels, making it a valuable tool for investigating the role of these channels in various physiological processes. Additionally, this compound has been shown to modulate the release of neurotransmitters such as glutamate, further highlighting its potential applications in neuroscience research. This compound has also been used to investigate protein-protein interactions, particularly those involving the scaffold protein PSD-95.
作用机制
The mechanism of action of 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of ion channels and modulation of neurotransmitter release. This compound has been shown to inhibit the activity of voltage-gated sodium channels, calcium channels, and potassium channels. Additionally, this compound has been shown to modulate the release of glutamate, an important neurotransmitter involved in synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including the inhibition of ion channels, modulation of neurotransmitter release, and modulation of protein-protein interactions. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, further highlighting its potential therapeutic applications.
实验室实验的优点和局限性
One of the main advantages of using 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of ion channels, making it a valuable tool for investigating the role of these channels in various physiological processes. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to use in experiments. However, one limitation of using this compound is its relatively low potency, which may limit its effectiveness in certain experiments.
未来方向
There are several future directions for research involving 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on ion channels and neurotransmitter release. Finally, the development of more potent analogs of this compound may lead to the discovery of new compounds with even greater potential for scientific research and therapeutic applications.
合成方法
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with N-(4-methylbenzyl)-3,4-dimethylaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure this compound. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with 3,4-dimethylaniline followed by N-alkylation with benzyl chloride.
属性
IUPAC Name |
3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-4-7-15(8-5-12)11-17-20(18,19)16-9-6-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGWLBYILXJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)


![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)

![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
![1-[(Tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid](/img/structure/B7628609.png)


![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)

